N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features a benzo[c][1,2,5]thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both pyrimidine and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine nucleus have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
Compounds with a similar pyrimidine nucleus are known to interact with their targets (such as cdk2) by binding to the active site, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in the cell cycle progression and induce apoptosis .
Biochemical Pathways
Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the reaction of 2-aminothiophenol with a suitable dihalide under basic conditions.
Introduction of the pyrimidine ring: The benzo[c][1,2,5]thiadiazole intermediate is then reacted with a pyrimidine derivative, such as 6-methoxypyrimidine-4-carboxylic acid, under coupling conditions.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: Compounds with similar core structures but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.
Uniqueness
N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-19-11-5-10(13-6-14-11)15-12(18)7-2-3-8-9(4-7)17-20-16-8/h2-6H,1H3,(H,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULWGQBRPDPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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